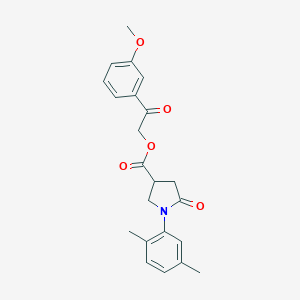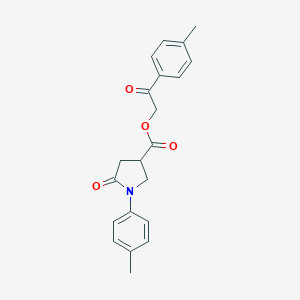
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MMDOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in various scientific studies, including its use as a NLRP3 inflammasome inhibitor. The NLRP3 inflammasome is a protein complex that plays a crucial role in the immune system. 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the activation of the NLRP3 inflammasome, which could have implications in the treatment of inflammatory diseases. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate inhibits the activation of the NLRP3 inflammasome by blocking the ATPase activity of the NLRP3 protein.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate inhibits the production of pro-inflammatory cytokines, including IL-1β and IL-18. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to induce apoptosis in cancer cells. In vivo studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a NLRP3 inflammasome inhibitor. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in the treatment of cancer, making it a promising compound for cancer research. However, one limitation of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate research. One potential direction is to investigate the potential of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate and its potential as a cancer treatment. Furthermore, studies are needed to optimize the synthesis method of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate to increase the yield of the compound. Overall, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown promising results in scientific studies, and further research could lead to the development of new treatments for various diseases.
Métodos De Síntesis
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using different methods, including the reaction of 3-methoxyphenylacetic acid with 2,5-dimethylphenylacetic acid followed by the addition of pyrrolidine and carbonyldiimidazole. Another method involves the reaction of 3-methoxyphenylacetic acid with 2,5-dimethylphenylacetic acid followed by the addition of pyrrolidine and ethyl chloroformate. The yield of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate using these methods ranges from 30-70%.
Propiedades
Nombre del producto |
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C22H23NO5 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-14-7-8-15(2)19(9-14)23-12-17(11-21(23)25)22(26)28-13-20(24)16-5-4-6-18(10-16)27-3/h4-10,17H,11-13H2,1-3H3 |
Clave InChI |
HVZQLKGHNBWMJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)




![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
